molecular formula C21H14ClN5O2 B1677539 N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide CAS No. 183721-15-5

N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide

Cat. No. B1677539
CAS RN: 183721-15-5
M. Wt: 403.8 g/mol
InChI Key: TWWFAXQOKNBUCR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It is also known as 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s topological polar surface area is 73 Ų .

Scientific Research Applications

Neuropharmacology

MRS 1220 is a potent and highly selective antagonist at the human A3 adenosine receptor (hA3AR) . Its ability to modulate this receptor makes it a valuable tool in neuropharmacological research, particularly in the study of central nervous system (CNS) disorders. The compound’s high affinity for hA3AR suggests potential therapeutic applications in conditions such as epilepsy, ischemia, and neurodegenerative diseases.

Cancer Research

In cancer research, MRS 1220 has shown promise in glioblastoma studies. It has been observed to reduce tumor size and blood vessel formation in vivo . This indicates its potential as an anti-angiogenic agent, which could be further explored for its efficacy in inhibiting tumor growth and metastasis.

Immunology

MRS 1220 has been used to study the modulation of the immune response. For instance, it can reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-alpha (TNF-α) formation in human macrophage cell lines . This suggests its utility in researching inflammatory diseases and the immune system’s role in various pathologies.

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic properties of MRS 1220, such as solubility and stability, is crucial for drug development . Its selective receptor binding profile makes it an excellent candidate for the development of targeted therapies with minimal off-target effects.

Genotoxicity Assays

MRS 1220 has been identified in high-throughput genotoxicity assays as an inducer of DNA damage response and cell death . This application is significant for screening potential carcinogens and understanding the mechanisms of mutagenesis.

Angiogenesis Research

The compound’s ability to inhibit vascular endothelial growth factor (VEGF) secretion in glioblastoma stem-like cells under hypoxic conditions highlights its role in angiogenesis research. This could lead to new insights into the development of anti-angiogenic therapies for cancer and other diseases characterized by abnormal blood vessel growth.

properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFAXQOKNBUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide

CAS RN

183721-15-5
Record name 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
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N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
Reactant of Route 6
N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide

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